molecular formula C11H7F3O3S B1335318 2-Naphthyl trifluoromethanesulfonate CAS No. 3857-83-8

2-Naphthyl trifluoromethanesulfonate

Cat. No. B1335318
Key on ui cas rn: 3857-83-8
M. Wt: 276.23 g/mol
InChI Key: MDWRQYBWVTXIIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05817877

Procedure details

Using the general procedure for anilines with 66.8 mg (0.242 mmol) of 2-naphthyltriflate and 30.0 μl (0.329 mmol) of aniline yielded N-phenyl-2-naphthylamine as a white solid (52 mg, 98%), whose NMR spectra were identical to commercial material available from Aldrich.
[Compound]
Name
anilines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
66.8 mg
Type
reactant
Reaction Step Two
Quantity
30 μL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1OS(C(F)(F)F)(=O)=O.[NH2:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1>>[C:20]1([NH:19][C:2]2[CH:3]=[CH:4][C:5]3[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=3)[CH:1]=2)[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1

Inputs

Step One
Name
anilines
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
66.8 mg
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)OS(=O)(=O)C(F)(F)F
Step Three
Name
Quantity
30 μL
Type
reactant
Smiles
NC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)NC1=CC2=CC=CC=C2C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 52 mg
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.